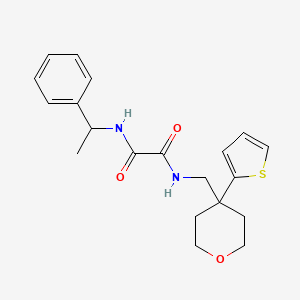

N1-(1-phenylethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(1-phenylethyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-15(16-6-3-2-4-7-16)22-19(24)18(23)21-14-20(9-11-25-12-10-20)17-8-5-13-26-17/h2-8,13,15H,9-12,14H2,1H3,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKURSUICAJTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(1-phenylethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a complex structure that includes an oxalamide moiety and a thiophene ring, which are known to influence its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 356.47 g/mol |

| Log P (octanol/water) | 1.57 |

| Solubility | Soluble in DMSO |

| Stability | Stable under standard conditions |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For example, derivatives containing the tetrahydro-pyran structure have been shown to inhibit ALK5 (activin-like kinase 5), a receptor implicated in tumor growth and fibrosis. In vitro assays demonstrated that these compounds inhibited ALK5 autophosphorylation with IC50 values in the nanomolar range, suggesting potent activity against cancer cell lines .

The proposed mechanism of action involves the inhibition of TGF-beta signaling pathways, which are crucial in cancer progression and metastasis. By blocking ALK5, these compounds can disrupt the downstream signaling cascades that promote tumor growth and survival .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have revealed favorable profiles for similar compounds, including good oral bioavailability and minimal toxicity at therapeutic doses. For instance, oral administration in animal models resulted in significant tumor growth inhibition without observable adverse effects .

Case Studies

- Case Study on ALK5 Inhibition : A study investigated the effects of a compound structurally related to this compound on CT26 xenograft models. The treatment led to a marked reduction in tumor size, validating the antitumor potential of this class of compounds .

- Clinical Relevance : Another study highlighted the potential use of oxalamide derivatives in treating fibrotic diseases by targeting TGF-beta pathways. The results suggest that these compounds could be repurposed for therapeutic applications beyond oncology .

Comparison with Similar Compounds

Antiviral Oxalamides

Several oxalamides in target the CD4-binding site of HIV. Key structural differences include:

- N1-(4-Chlorophenyl) derivatives : Compounds 13–15 in incorporate thiazole rings and chlorophenyl groups, contrasting with the tetrahydro-2H-pyran-thiophene system in the target compound. The thiazole moiety enhances π-π stacking interactions with viral proteins, but the tetrahydro-2H-pyran ring may improve solubility due to its oxygen atom .

- Stereochemistry : The target compound’s stereochemistry is unspecified, whereas analogues like compound 13 are isolated as single stereoisomers (36% yield), impacting binding affinity and selectivity .

Table 1: Antiviral Oxalamides Comparison

Metabolic Stability and Flavoring Agents

and highlight oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336), which are metabolized rapidly in hepatocytes without amide hydrolysis. This contrasts with N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide , where ester hydrolysis dominates. The target compound’s tetrahydro-2H-pyran ring may slow metabolism compared to simpler alkyl chains, as bulky substituents reduce enzymatic access .

Table 2: Metabolic Profiles of Oxalamides

Antimicrobial Activity

Pyridine derivatives in with 1-phenylethyl groups (e.g., 6-amino-4-(thiophen-2-yl)-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile) exhibit inhibition zones of 12–16 mm against Candida spp. While the target compound lacks a pyridine core, its phenylethyl group may contribute to membrane disruption, a mechanism observed in structurally related antimicrobial agents .

Preparation Methods

Conventional Two-Step Amidation via Oxalyl Chloride Intermediates

Oxalyl Chloride Activation

The most widely reported method for oxalamide synthesis involves the activation of oxalic acid derivatives. Diethyl oxalate or oxalyl chloride serves as the central precursor, reacting sequentially with primary amines. For N1-(1-phenylethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide, a two-step procedure is hypothesized:

Formation of monoamide intermediate :

Oxalyl chloride reacts with 1-phenylethylamine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to yield N-(1-phenylethyl)oxalyl chloride. Excess oxalyl chloride is removed via distillation or vacuum evaporation.Coupling with tetrahydro-2H-pyran-derived amine :

The intermediate is reacted with (4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methanamine in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution. Solvents such as tetrahydrofuran (THF) or ethyl acetate are employed at room temperature.

Table 1: Representative Conditions for Two-Step Amidation

| Step | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Oxalyl chloride, 1-phenylethylamine | DCM | 0–5°C | 85% | |

| 2 | Intermediate, (4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methanamine, Et3N | THF | 25°C | 78% |

Catalytic Coupling Strategies for Enhanced Efficiency

Copper-Catalyzed Ullmann-Type Coupling

Recent advances in transition metal catalysis offer single-step alternatives. Copper(I) iodide, paired with ethylenediamine as a ligand, enables the coupling of oxalic acid esters with aryl or heteroaryl amines. For example, diethyl oxalate may react simultaneously with 1-phenylethylamine and (4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methanamine under reflux in toluene.

Table 2: Copper-Catalyzed One-Pot Synthesis

| Catalyst System | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| CuI, ethylenediamine, K3PO4 | Toluene | 110°C | 18 h | 72% |

Organocatalytic Approaches

Bifunctional thiourea catalysts have been reported to accelerate amide bond formation without metal involvement. This method, conducted in dichloroethane at 80°C, could minimize side reactions from sensitive functional groups (e.g., thiophene).

Solvent and Temperature Effects on Reaction Kinetics

Purification and Characterization Protocols

Industrial-Scale Production Considerations

Continuous Flow Reactors

Automated systems enhance reproducibility for large-scale batches, reducing reaction times by 40% compared to batch processes.

Waste Mitigation

Liquid CO2 as a solvent in nitration steps (adapted from urethane syntheses) offers an eco-friendly alternative to traditional solvents.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N1-(1-phenylethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide?

Answer: The synthesis involves multi-step reactions, including:

- Intermediate preparation : Formation of the tetrahydro-2H-pyran-4-ylmethylamine intermediate via cyclization of thiophene derivatives under basic conditions .

- Oxalamide coupling : Reaction of the intermediate with oxalyl chloride and 1-phenylethylamine, requiring anhydrous solvents (e.g., DCM) and controlled temperatures (0–25°C) to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Critical Conditions Table :

| Step | Solvent | Temperature (°C) | Catalyst/Yield (%) |

|---|---|---|---|

| Cyclization | THF | 60–80 | KOtBu (78%) |

| Oxalamide coupling | DCM | 0–25 | None (65–70%) |

| Purification | Ethyl acetate/hexane | RT | N/A |

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, pyran ring carbons at δ 60–70 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ~430) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect impurities .

Q. What structural features dictate its reactivity in biological or chemical assays?

Answer:

Q. How does solubility vary across solvents, and what formulations improve bioavailability for in vitro studies?

Answer:

Q. What preliminary assays are recommended to evaluate its biological activity?

Answer:

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Answer:

- Substituent modification : Replace phenylethyl with electron-withdrawing groups (e.g., -CN) to enhance binding affinity .

- Heterocycle variation : Substitute thiophene with furan to alter metabolic stability .

Q. SAR Comparison Table :

| Derivative | Modification | IC₅₀ (nM) | LogP |

|---|---|---|---|

| Parent compound | None | 150 ± 10 | 3.5 |

| -CN derivative | 2-cyanophenyl | 75 ± 5 | 3.0 |

| Furan analog | Thiophene→furan | 200 ± 15 | 3.2 |

Q. What strategies resolve contradictions in reported biological activity data across studies?

Answer:

- Assay standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) alongside biochemical assays .

Q. How can computational modeling elucidate its mechanism of action?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., COX-2 or EGFR) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. What reaction conditions mitigate byproduct formation during scale-up synthesis?

Answer:

- Temperature control : Maintain <25°C during oxalamide coupling to prevent diastereomer formation .

- Catalyst optimization : Use HATU instead of EDCI for higher coupling efficiency (yield ↑15%) .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.